PT2385 - 1672665-49-4

PT2385

Catalog Number: EVT-281286
CAS Number: 1672665-49-4
Molecular Formula: C17H12F3NO4S
Molecular Weight: 383.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PT2385 is a synthetic small molecule that acts as a potent and selective antagonist of hypoxia-inducible factor-2α (HIF-2α) [, , ]. HIF-2α belongs to the HIF family of transcription factors, which play a crucial role in cellular response to low oxygen levels (hypoxia) []. In various cancer types, HIF-2α is overexpressed and contributes to tumor growth, angiogenesis (formation of new blood vessels), and metastasis (spread of cancer cells) [, , ]. PT2385 is considered a valuable research tool for investigating the role of HIF-2α in various physiological and pathological processes, including cancer, pulmonary hypertension, and retinal neovascularization [, , , , ].

Future Directions
  • Clinical development: PT2385 and its related compounds are undergoing clinical trials for various cancer types, including ccRCC and glioblastoma [, , , , , ]. Continued clinical development is crucial to determine the safety and efficacy of HIF-2α inhibitors in humans.
  • Biomarker development: Identifying predictive biomarkers for response to HIF-2α inhibitors will be critical for selecting patients who are most likely to benefit from these therapies [, ].
  • Combination therapies: Exploring the combination of HIF-2α inhibitors with other targeted therapies or immunotherapies may further enhance their efficacy in treating various diseases [, , ].

PT2399

    Compound Description: PT2399 is a tool compound closely related to PT2385. Like PT2385, PT2399 is a small molecule antagonist of hypoxia-inducible factor 2α (HIF-2α) []. It functions by disrupting the interaction of HIF-2α with its heterodimeric partner ARNT, thereby inhibiting HIF-2-dependent transcription []. PT2399 has demonstrated antitumor activity in preclinical models of clear cell renal cell carcinoma (ccRCC) [].

    Relevance: PT2399 is structurally very similar to PT2385 and shares its mechanism of action as a HIF-2α antagonist. Both compounds have shown promising preclinical activity in ccRCC, but PT2399 has been primarily used as a tool compound for research purposes, while PT2385 was advanced into clinical trials [].

PT2977 (Belzutifan)

    Compound Description: PT2977, also known as Belzutifan, is a second-generation HIF-2α inhibitor [, , ]. This orally active small molecule exhibits improved potency and pharmacokinetic properties compared to PT2385, mainly due to reduced phase 2 metabolism []. PT2977 has demonstrated clinical activity in ccRCC patients and is currently being investigated in clinical trials as a single agent and in combination therapies [, ].

[18F]PT2385

    Compound Description: [18F]PT2385 is a novel radiotracer derived from PT2385 by substituting a native fluorine atom with 18F []. This modification allows for the use of positron emission tomography (PET) imaging to visualize and quantify HIF-2α expression in vivo []. Preclinical studies have shown [18F]PT2385 can differentiate HIF-2α-expressing ccRCC tumors from those lacking HIF-2α expression [].

    Relevance: [18F]PT2385 is structurally identical to PT2385, except for the 18F substitution for PET imaging. This modified compound serves as a valuable tool to study HIF-2α expression in vivo and potentially identify patients who might benefit from HIF-2α targeted therapies like PT2385 [].

BAY 87-2243

    Compound Description: BAY 87-2243 is a Hypoxia-Inducible Factor-Prolyl Hydroxylase Inhibitor (HIF-PHI) that stimulates erythropoiesis []. It undergoes extensive metabolism, primarily through oxidation, leading to various hydroxylated metabolites [].

    Relevance: Unlike PT2385, which specifically targets HIF-2α, BAY 87-2243 acts upstream by inhibiting HIF-PHIs, leading to the stabilization of both HIF-1α and HIF-2α []. Both compounds are investigated for their therapeutic potential in conditions involving hypoxia, although their mechanisms of action and target specificity differ.

MK-8617

    Compound Description: MK-8617 is another HIF-PHI compound studied for its potential to stimulate erythropoiesis []. In contrast to BAY 87-2243 and PT2385, MK-8617 exhibits limited metabolism, yielding only three phase I metabolites identified in equine liver microsomes [].

    Relevance: Like BAY 87-2243, MK-8617 acts upstream of PT2385's target by inhibiting HIF-PHIs, leading to a broader activation of HIF pathways compared to the targeted inhibition of HIF-2α by PT2385 []. This difference in their mechanisms of action highlights the diverse strategies for modulating the hypoxic response for therapeutic benefit.

Overview

PT-2385 is a small molecule currently under investigation for its potential therapeutic applications, particularly in the treatment of clear cell renal cell carcinoma associated with von Hippel-Lindau disease. This compound acts as a selective antagonist of hypoxia-inducible factor 2 alpha, a transcription factor that plays a crucial role in tumorigenesis by regulating genes involved in angiogenesis, metabolism, and cell survival.

Source and Classification

PT-2385 was developed through structure-based drug design targeting the Per-ARNT-Sim domain of hypoxia-inducible factor 2 alpha. It is classified as an investigational drug and is noted for its unique mechanism of action, which disrupts the dimerization of hypoxia-inducible factor 2 alpha with its partner ARNT (aryl hydrocarbon receptor nuclear translocator) .

Synthesis Analysis

Methods and Technical Details

The synthesis of PT-2385 involves several chemical reactions that create the complex structure necessary for its biological activity. The compound's synthesis includes:

  1. Starting Materials: The synthesis begins with commercially available precursors, which undergo a series of reactions to construct the core structure.
  2. Reactions: Key reactions include:
    • Nucleophilic substitutions to introduce functional groups.
    • Coupling reactions to form the indene and benzonitrile moieties.
    • Fluorination steps that introduce fluorine atoms into the structure, enhancing its potency and selectivity.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity levels suitable for biological testing .
Molecular Structure Analysis

Structure and Data

PT-2385 has a complex molecular structure characterized by several functional groups that contribute to its activity:

  • Chemical Formula: C17_{17}H12_{12}F3_{3}NO4_{O_{4}}S
  • Molecular Weight: 383.34 g/mol
  • Structural Features:
    • The presence of a difluoro group enhances binding affinity.
    • An indene ring system contributes to the molecule's hydrophobic character.
    • The sulfonyl group plays a critical role in solubility and interaction with target proteins.

The structural representation can be summarized as follows:

IUPAC Name 3[(1S)2,2difluoro1hydroxy7methanesulfonyl2,3dihydro1Hinden4yl]oxy5fluorobenzonitrile\text{IUPAC Name }3-{[(1S)-2,2-difluoro-1-hydroxy-7-methanesulfonyl-2,3-dihydro-1H-inden-4-yl]oxy}-5-fluorobenzonitrile
Chemical Reactions Analysis

Reactions and Technical Details

PT-2385's mechanism of action primarily involves its interaction with hypoxia-inducible factor 2 alpha. The compound binds to the PAS-B domain of hypoxia-inducible factor 2 alpha, resulting in:

  1. Disruption of Protein Interactions: PT-2385 prevents the formation of the hypoxia-inducible factor 2 alpha/ARNT heterodimer, which is essential for the transcriptional activation of target genes involved in tumor progression .
  2. Inhibition of Gene Expression: By blocking this interaction, PT-2385 reduces the expression of genes regulated by hypoxia-inducible factor 2 alpha, leading to decreased tumor growth and increased apoptosis in cancer cells .
Mechanism of Action

Process and Data

The mechanism by which PT-2385 operates can be outlined as follows:

  1. Binding Affinity: PT-2385 exhibits high binding affinity for the PAS-B domain of hypoxia-inducible factor 2 alpha, with a dissociation constant (KD_D) around 10 nM .
  2. Allosteric Modulation: Upon binding, PT-2385 induces conformational changes that destabilize the interaction between hypoxia-inducible factor 2 alpha and ARNT, effectively inhibiting their dimerization .
  3. Biological Outcomes:
    • Decreased expression of vascular endothelial growth factor A, a key angiogenic factor.
    • Induction of apoptosis in tumor cells, particularly those resistant to conventional therapies like sunitinib .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

PT-2385 exhibits several notable physical and chemical properties:

  • Solubility: Water solubility is relatively low at approximately 0.0239 mg/mL.
  • LogP (Partition Coefficient): Values range from 2.12 to 2.72, indicating moderate lipophilicity which aids in membrane permeability.
  • Half-Life: The half-life is approximately 17 hours when administered at effective doses .

These properties suggest that PT-2385 can be effectively absorbed and retained within biological systems.

Applications

Scientific Uses

PT-2385 is primarily being explored for its potential applications in oncology:

  1. Cancer Treatment: It shows promise as a therapeutic agent for clear cell renal cell carcinoma associated with von Hippel-Lindau disease due to its ability to inhibit critical pathways involved in tumor growth.
  2. Research Tool: Beyond clinical applications, PT-2385 serves as a valuable research tool for studying hypoxia-inducible factors' roles in various diseases, including cancer and neurodegenerative disorders .

Properties

CAS Number

1672665-49-4

Product Name

PT-2385

IUPAC Name

3-[[(1S)-2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile

Molecular Formula

C17H12F3NO4S

Molecular Weight

383.3 g/mol

InChI

InChI=1S/C17H12F3NO4S/c1-26(23,24)14-3-2-13(12-7-17(19,20)16(22)15(12)14)25-11-5-9(8-21)4-10(18)6-11/h2-6,16,22H,7H2,1H3/t16-/m0/s1

InChI Key

ONBSHRSJOPSEGS-INIZCTEOSA-N

SMILES

CS(=O)(=O)C1=C2C(C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)(F)F)O

Solubility

Soluble in DMSO, not in water

Synonyms

PT2385; PT-2385; PT 2385.

Canonical SMILES

CS(=O)(=O)C1=C2C(C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)(F)F)O

Isomeric SMILES

CS(=O)(=O)C1=C2[C@@H](C(CC2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.